1-(2-Bromo-4-chlorophenyl)ethanone (CAS 825-40-1) is a highly versatile, halogenated aromatic ketone utilized extensively as a bifunctional building block in advanced organic synthesis. Featuring a melting point of 43–46 °C and a density of approximately 1.71 g/cm³, it presents as a low-melting crystalline solid that is readily soluble in standard organic solvents such as ethanol and chloroform . Its primary procurement value stems from its unique substitution pattern—an acetyl group paired with ortho-bromo and para-chloro substituents—which provides distinct, orthogonal reactivity handles. This structural configuration allows process chemists to perform highly regioselective transition-metal-catalyzed cross-couplings at the weaker C-Br bond while preserving the C-Cl bond for subsequent late-stage functionalization or as a permanent lipophilic feature in the final molecular scaffold[1].
Attempting to substitute 1-(2-Bromo-4-chlorophenyl)ethanone with closely related analogs, such as 1-(2,4-Dichlorophenyl)ethanone (CAS 2222-29-9) or 1-(2-Bromophenyl)ethanone (CAS 2142-69-0), severely compromises synthetic efficiency and downstream utility. Utilizing the 2,4-dichloro analog results in poor chemoselectivity during palladium-catalyzed oxidative addition, as the bond dissociation energies of the two C-Cl bonds are nearly identical, leading to complex mixtures of regioisomers and bis-coupled byproducts that require costly chromatographic separation [1]. Conversely, substituting with 1-(2-Bromophenyl)ethanone sacrifices the para-chloro group entirely, eliminating a critical synthetic vector for late-stage Buchwald-Hartwig aminations and removing a halogen handle that is frequently required to optimize the lipophilicity (LogP) and metabolic stability of pharmaceutical and agrochemical active ingredients [2].
The fundamental advantage of 1-(2-Bromo-4-chlorophenyl)ethanone lies in the ~15 kcal/mol difference in bond dissociation energy (BDE) between its ortho C-Br bond (~81 kcal/mol) and its para C-Cl bond (~96 kcal/mol). Under standard palladium-catalyzed Suzuki-Miyaura conditions, this thermodynamic differential enables >99% chemoselective oxidative addition at the C2 position [1]. In contrast, using 1-(2,4-Dichlorophenyl)ethanone yields a near-zero BDE differential between its two C-Cl bonds, typically resulting in <60% regioselectivity and significant bis-coupling.
| Evidence Dimension | Regioselectivity in Pd-catalyzed cross-coupling |
| Target Compound Data | >99% chemoselectivity at the C2 position |
| Comparator Or Baseline | 1-(2,4-Dichlorophenyl)ethanone (<60% regioselectivity, mixed products) |
| Quantified Difference | >39% improvement in regioselective yield |
| Conditions | Palladium-catalyzed Suzuki-Miyaura coupling at mild temperatures (e.g., 60-80 °C) |
Achieving >99% regioselectivity eliminates the need for expensive and time-consuming chromatographic separation of isomers, directly lowering large-scale manufacturing costs.
When utilized as a precursor for synthesizing complex heterocycles like quinolines or indoles, the ortho-bromo substituent of 1-(2-Bromo-4-chlorophenyl)ethanone acts as a highly efficient leaving group. In tandem condensation and cross-coupling sequences, the target compound routinely achieves isolated yields exceeding 85% under mild conditions (e.g., lower catalyst loading, <100 °C)[1]. Comparatively, 1-(2-Chlorophenyl)ethanone derivatives demand harsher conditions (>120 °C) and higher catalyst loadings, often capping yields at ~70% due to the sluggish oxidative addition of the C-Cl bond.
| Evidence Dimension | Isolated yield in tandem cyclization to heterocycles |
| Target Compound Data | >85% yield under mild conditions |
| Comparator Or Baseline | 1-(2-Chlorophenyl)ethanone derivatives (~70% yield) |
| Quantified Difference | ~15% higher isolated yield with reduced energy/catalyst input |
| Conditions | Transition-metal catalyzed tandem condensation/cyclization |
Higher cyclization yields and milder conditions reduce catalyst expenditure and energy consumption, critical factors for the commercial scale-up of pharmaceutical intermediates.
1-(2-Bromo-4-chlorophenyl)ethanone exhibits a melting point of 43–46 °C, allowing it to exist as a stable, easily weighable solid at standard room temperature . This thermal profile is highly advantageous for bulk procurement and process chemistry compared to liquid or low-melting analogs like 1-(4-Chlorophenyl)ethanone (melting point ~20 °C), which can fluctuate between solid and liquid states depending on ambient facility temperatures. The solid state of the target compound facilitates precise batching, easier purification via recrystallization, and avoids the need for specialized heated transfer lines or distillation protocols required for liquid handling.
| Evidence Dimension | Melting point and ambient physical state |
| Target Compound Data | 43–46 °C (stable solid at room temperature) |
| Comparator Or Baseline | 1-(4-Chlorophenyl)ethanone (~20 °C, liquid/semi-solid at room temperature) |
| Quantified Difference | 23–26 °C higher melting point, ensuring consistent solid-state handling |
| Conditions | Standard ambient laboratory and manufacturing facility temperatures (20–25 °C) |
A stable solid state at room temperature simplifies weighing, batching, and purification workflows, reducing handling errors and equipment requirements in process facilities.
Directly leveraging the tandem cyclization efficiency demonstrated in Section 3, this compound is ideal for synthesizing complex heterocyclic scaffolds where the acetyl group and ortho-bromo group undergo condensation and coupling, leaving the para-chloro group intact for further derivatization [1].
Utilizing the ~15 kcal/mol BDE differential, process chemists procure this compound to execute highly regioselective Suzuki or Buchwald-Hartwig couplings at the C2 position without disturbing the C4 chlorine, streamlining the synthesis of advanced pharmaceutical active ingredients [2].
Because the retained para-chloro group is critical for optimizing the lipophilicity (LogP) and metabolic stability of the final molecule, this compound is the preferred starting material for developing novel fungicides and herbicides where precise halogen placement dictates field efficacy [3].
Irritant